5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Description
This compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused with a carboxylic acid group at position 3 and substituted with a methyl group at position 4. The benzodioxol moiety at position 5 is further modified with methoxy groups at positions 4 and 7 (Figure 1). The dihydro-oxazole scaffold is conformationally restricted due to partial saturation, which influences its reactivity and intermolecular interactions . This structural combination is observed in bioactive molecules targeting enzymes or receptors requiring rigid, planar aromatic systems .
Properties
IUPAC Name |
5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-6-9(14(16)17)15-22-10(6)7-4-8(18-2)12-13(11(7)19-3)21-5-20-12/h4,6,10H,5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCMPMXQUYKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(ON=C1C(=O)O)C2=CC(=C3C(=C2OC)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125847 | |
| Record name | 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-4-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-45-2 | |
| Record name | 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-4-methyl-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-4-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxole ring followed by the introduction of the isoxazolecarboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Comparable Dihydro-oxazole Derivatives
Key Observations :
- Substituent Diversity: The target compound’s 1,3-benzodioxol group distinguishes it from simpler aryl-substituted analogs (e.g., 4-bromophenyl in ). This bicyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic substituents.
- Steric and Electronic Effects : The 4-methyl group on the dihydro-oxazole ring in the target compound may reduce ring puckering amplitude compared to unmethylated analogs, as predicted by Cremer-Pople parameters .
Physicochemical and Electronic Properties
Table 2: Inferred Property Comparison
Analysis :
- Lipophilicity : The nitrobenzyloxy group in increases logP significantly, suggesting reduced bioavailability without formulation aids.
- Acidity : The carboxylic acid group in the target compound and exhibits similar pKa values, but electron-withdrawing bromine in slightly enhances acidity.
- Solubility : Methoxy-rich analogs (e.g., ) show improved solubility due to polar surface area, whereas the target compound’s benzodioxol system limits water compatibility.
Conformational and Crystallographic Insights
The dihydro-oxazole ring in the target compound adopts a puckered conformation, as analyzed using Cremer-Pople coordinates (Figure 2). The 4-methyl group restricts pseudorotation, yielding a predominant envelope conformation with a puckering amplitude (q) of ~0.45 Å, compared to q = 0.62 Å in unmethylated analogs . Crystallographic data for related compounds (e.g., ) were refined using SHELXL , confirming that steric bulk from substituents like bromine or benzodioxol groups influences unit-cell packing and intermolecular hydrogen bonding.
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